

Technical Monograph: Physicochemical Profiling of N-Demethylcarbachol

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Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl carbamate

CAS No.: 4220-32-0

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CAS: 4220-32-0 | 2-(Dimethylamino)ethyl carbamate[1][2]

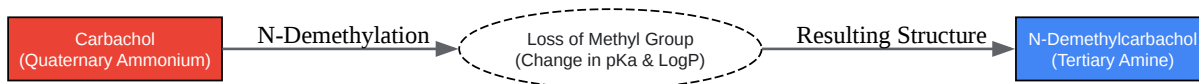
Introduction & Chemical Identity

N-Demethylcarbachol (also known as Carbamic acid, 2-(dimethylamino)ethyl ester) is the tertiary amine analog of the parasympathomimetic drug Carbachol.[1] While Carbachol possesses a quaternary ammonium structure—permanently charged and unable to cross the blood-brain barrier—N-Demethylcarbachol exists as a pH-dependent tertiary amine.[1]

In pharmaceutical development, it is primarily monitored as a process-related impurity and a potential degradation product.[1] Its presence alters the physicochemical behavior of the formulation, particularly regarding solubility, membrane permeability, and detection methods.

Structural Analysis

Unlike Carbachol, which mimics the trimethylammonium headgroup of Acetylcholine, N-Demethylcarbachol lacks the permanent positive charge.[1] This structural deviation significantly impacts its pharmacokinetics and analytical retention times.[1]



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Figure 1: Structural relationship between Carbachol and N-Demethylcarbachol.

Attribute	Technical Detail
IUPAC Name	2-(Dimethylamino)ethyl carbamate
CAS Number	4220-32-0
Molecular Formula	
Molecular Weight	132.16 g/mol
SMILES	CN(C)CCOC(N)=O
Key Functional Groups	Carbamate ester (), Tertiary Amine ()

Physical Properties

The physical profile of N-Demethylcarbachol is distinct from its parent compound. While Carbachol is a crystalline salt with a high melting point, N-Demethylcarbachol behaves as a low-melting solid or viscous liquid depending on purity and temperature.

Property	Value	Source/Context
Physical State	Low-melting solid / Liquid	MP approx. 64°C [1].[1]
Boiling Point	232.8°C (at 760 mmHg)	Predicted value; typically distills under vacuum (e.g., 120°C @ 10 Torr).[1]
Density	1.053 g/cm ³	Liquid phase density.[1][2]
LogP (Octanol/Water)	0.34 (Predicted) to -0.4	Significantly more lipophilic than Carbachol (LogP < -3).[1]
pKa (Base)	~9.1 - 9.3	Estimated based on dimethylaminoethanol moiety. [1]
Solubility	High in Water, Ethanol, Chloroform	Soluble in organic solvents due to lack of permanent charge.[1]

Expert Insight: The pKa Criticality

The tertiary amine group introduces a pKa of approximately 9.2.[1]

- At pH < 7.0: The molecule is protonated () and behaves similarly to Carbachol (cationic, water-soluble).[1]
- At pH > 10.0: The molecule is neutral.[1] This allows for liquid-liquid extraction into organic solvents (e.g., dichloromethane), a purification strategy impossible with Carbachol.[1]

Chemical Reactivity & Stability[2]

N-Demethylcarbachol possesses two reactive centers: the carbamate nitrogen (weak nucleophile) and the tertiary amine (moderate nucleophile/base).[1]

3.1 Hydrolysis Pathways

Carbamates are generally more stable than esters due to the resonance stabilization of the nitrogen lone pair donating into the carbonyl.[1] However, hydrolysis occurs under extreme pH

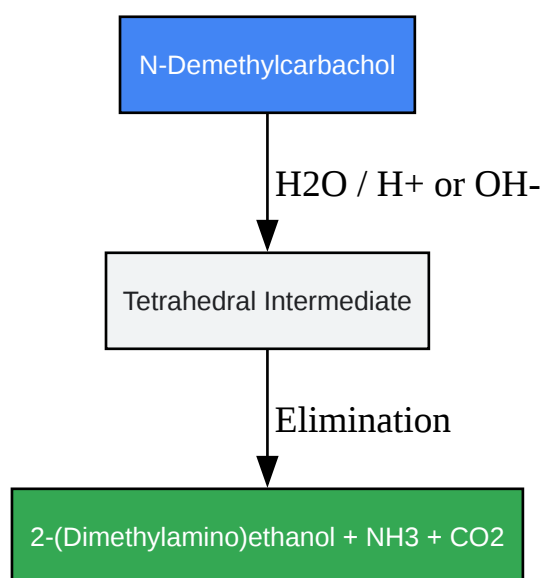
conditions.[1]

- Acidic Hydrolysis: Protonation of the carbonyl oxygen leads to cleavage, yielding 2-(dimethylamino)ethanol, ammonium, and

[1]

- Alkaline Hydrolysis: Nucleophilic attack by

yields 2-(dimethylamino)ethanol and cyanate/carbonate.[1]



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Figure 2: Hydrolytic degradation pathway.[1]

3.2 Thermal Stability

The compound has a flash point of ~94.6°C. Unlike quaternary ammonium salts which decompose via Hofmann elimination at high temperatures, N-Demethylcarbachol is relatively stable but can undergo thermal oxidation at the amine group (N-oxide formation) if exposed to air at elevated temperatures.[1]

Synthesis & Production

For research standards or impurity profiling, N-Demethylcarbachol is synthesized via the carbamoylation of 2-(dimethylamino)ethanol.[1]

Protocol: Carbamoylation via Sodium Cyanate

- Reagents: 2-(Dimethylamino)ethanol (1.0 eq), Sodium Cyanate (NaOCN, 1.2 eq), Trifluoroacetic acid (TFA) or HCl (catalytic).[1]
- Solvent: Dichloromethane (DCM) or Toluene.[1]
- Procedure:
 - Dissolve amino-alcohol in DCM.
 - Add NaOCN slowly at 0°C.[1]
 - Add acid catalyst dropwise.[1][3]
 - Stir at room temperature for 12-24 hours.
 - Workup: Basify to pH > 10, extract with DCM (separating from inorganic salts), dry over , and concentrate.

Alternative Route: Transesterification with Ethyl Carbamate (Urethane) utilizing a Lewis acid catalyst (e.g., Dibutyltin dilaurate) at reflux.[1]

Analytical Characterization

Distinguishing N-Demethylcarbachol from Carbachol requires specific chromatographic conditions due to their ionic differences.

5.1 HPLC Method (Cation Exchange vs. HILIC)

- Challenge: Standard C18 RP-HPLC retains neither compound well due to high polarity.
- Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or SCX (Strong Cation Exchange).[1]

- Differentiation:
 - Carbachol:[1][4][5][6][7][8][9][10] Always cationic.[1] Retains strongly on SCX.[1]
 - N-Demethylcarbachol: Retention is pH dependent.[1] At pH 10 (HILIC), it elutes as a neutral species, separating clearly from the permanently charged parent drug.[1]

5.2 Mass Spectrometry (MS)

- Carbachol:

147

[1] (Note: Quaternary salts do not show

in the same way; the cation itself is the detected mass).[1]

- N-Demethylcarbachol:

133

[1]

- Fragmentation: The loss of the carbamate group (

) is a common fragment (

44 loss), leaving the dimethylaminoethyl cation (

72).[1]

5.3 NMR Spectroscopy (

-NMR in

)

- Carbachol: Trimethylammonium singlet at

ppm (9H).[1]

- N-Demethylcarbachol: Dimethylamino singlet at

ppm (6H).[1] This shift from 3.2 to 2.3 ppm is the definitive diagnostic signal for demethylation.[1]

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